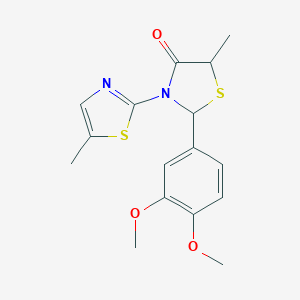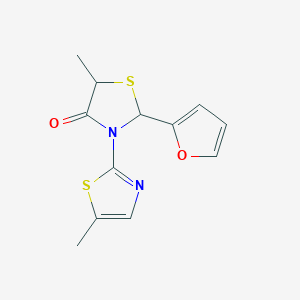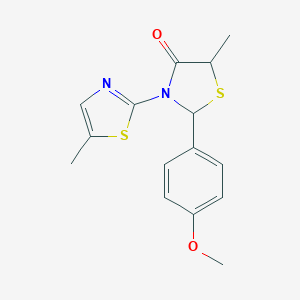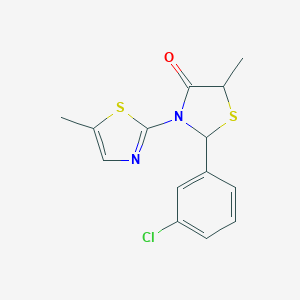![molecular formula C23H22N4O4S B277756 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B277756.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea, also known as FPTU, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTU belongs to the class of thiourea derivatives and has shown promising results in various studies for its pharmacological properties.
作用機序
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high potency and specificity for cancer cells, as well as its low toxicity. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have a high therapeutic index, which means that it has a low toxicity to normal cells while being highly effective against cancer cells. The limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high cost and the limited availability of the compound.
将来の方向性
There are several future directions for the research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea. One potential direction is to further investigate the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea and its potential use in the treatment of other types of cancer. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in animal models to determine its efficacy and safety in vivo. Additionally, the development of more efficient and cost-effective synthesis methods for N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea would also be a valuable future direction for research.
合成法
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the reaction of 4-(2-furoyl)-1-piperazinecarboxylic acid with 4-nitrophenyl isothiocyanate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-(2-furyl)acryloyl chloride to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea.
科学的研究の応用
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant anti-cancer activity against various types of cancer cells, including breast, prostate, lung, and colon cancer cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea |
|---|---|
分子式 |
C23H22N4O4S |
分子量 |
450.5 g/mol |
IUPAC名 |
(E)-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(10-9-19-3-1-15-30-19)25-23(32)24-17-5-7-18(8-6-17)26-11-13-27(14-12-26)22(29)20-4-2-16-31-20/h1-10,15-16H,11-14H2,(H2,24,25,28,32)/b10-9+ |
InChIキー |
AYSGVZJTJLCNHD-MDZDMXLPSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)

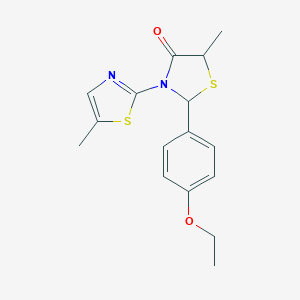
![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)

